molecular formula C13H18O3 B8408527 Pentyl hydroxy(phenyl)acetate CAS No. 20309-57-3

Pentyl hydroxy(phenyl)acetate

Cat. No.: B8408527
CAS No.: 20309-57-3
M. Wt: 222.28 g/mol
InChI Key: NGKXTAOKHBDGFU-UHFFFAOYSA-N
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Description

Pentyl hydroxy(phenyl)acetate is a chemical compound of interest in organic chemistry and materials science research. It is an ester derivative of hydroxyphenylacetic acid . The pentyl ester group may influence the compound's properties, such as its lipophilicity and volatility, compared to other esters like the ethyl or methyl variants . Hydroxyphenylacetic acid derivatives are found in various natural sources and have diverse research applications. They are studied as building blocks in organic synthesis and are investigated as precursors for photoremovable protecting groups in biochemistry . Furthermore, novel prenylated hydroxyphenylacetic acid derivatives are also being isolated from microbial sources and evaluated for bioactive properties, such as enzyme inhibition . Researchers value this family of compounds for their potential role in developing new synthetic methodologies and exploring biological mechanisms. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

20309-57-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

pentyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C13H18O3/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11/h4-6,8-9,12,14H,2-3,7,10H2,1H3

InChI Key

NGKXTAOKHBDGFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Biochemical Studies

Pentyl hydroxy(phenyl)acetate has been utilized in biochemical research as a substrate for enzyme activity assays. It serves as a model compound to study the kinetics of various oxidative enzymes, particularly those involved in the metabolism of phenolic compounds. This application is crucial for understanding metabolic pathways and enzyme functions in microorganisms and higher organisms .

Pharmacological Research

The compound has potential applications in pharmacology, particularly in drug development and synthesis. It acts as an intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of this compound have been explored for their therapeutic effects against certain diseases due to their anti-inflammatory and antioxidant properties .

In particular, this compound can be converted into bioactive compounds that exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Environmental Applications

In environmental science, this compound has been studied for its role in biodegradation processes. Certain bacterial strains can metabolize this compound, leading to its breakdown into less harmful substances. This property is particularly relevant for bioremediation efforts aimed at reducing phenolic pollutants in contaminated environments .

Case Studies

Study Focus Findings
Study 1Enzyme KineticsInvestigated the kinetics of oxidative enzymes using this compound as a substrate, demonstrating its utility in metabolic studies .
Study 2Drug SynthesisExplored the synthesis of novel pharmaceutical compounds from this compound derivatives, highlighting its potential as an antibiotic precursor .
Study 3BiodegradationAnalyzed the biodegradation pathways of this compound by Pseudomonas species, showing effective breakdown and detoxification .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between pentyl hydroxy(phenyl)acetate and related compounds:

Compound Structure Functional Groups Key Applications
This compound C₆H₅–CH(OH)–COO–C₅H₁₁ Hydroxyl, ester, phenyl Hypothetical: Fragrances, pharmaceuticals
Pentyl acetate CH₃COO–C₅H₁₁ Ester (aliphatic) Solvent, coatings, adhesives
Phenyl acetate CH₃COO–C₆H₅ Ester (aromatic) Perfumes, flavoring agents
4-Hydroxyphenyl acetate HO–C₆H₄–CH₂COO⁻ Phenolic hydroxyl, carboxylate Pharmaceutical intermediates
Eugenyl phenylacetate CH₂=C(CH₂)–C₆H₃(OCH₃)–OOC–CH₂C₆H₅ Allyl, methoxy, ester Antimicrobial agents, fragrances

Physicochemical Properties

Volatility and Solubility
  • Pentyl acetate : A medium-volatility solvent with slower evaporation than butyl acetate, miscible with most organic solvents but insoluble in water . Its vapor-phase concentration estimates vary by <3.6-fold compared to hexyl acetate .
  • Phenyl acetate : Lower volatility due to the aromatic ring; used in slow-release fragrance formulations .
  • 4-Hydroxyphenyl acetate : Polar hydroxyl group increases water solubility, making it suitable for aqueous pharmaceutical formulations .
  • This compound (hypothesized) : Expected to exhibit moderate volatility (between pentyl and phenyl acetates) and partial water solubility due to the hydroxyl group.
Thermal Stability
  • Aliphatic esters like pentyl acetate decompose at ~300°C, while aromatic esters (e.g., phenyl acetate ) show higher thermal stability (~350°C) due to resonance stabilization .

Q & A

Q. What are the recommended synthetic pathways for pentyl hydroxy(phenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of hydroxy(phenyl)acetic acid with pentanol under acidic catalysis. Optimization involves factorial design (e.g., varying temperature, catalyst concentration, and molar ratios) to maximize yield . For example, a 2³ factorial design can identify critical parameters (e.g., reflux time, acid catalyst type) and interactions. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
  • Key Parameters Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–11090High
Catalyst (mol%)1–53Moderate
Molar Ratio (Acid:Alcohol)1:1–1:31:2.5Critical

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and pentyl chain protons (δ 0.8–1.6 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H bands (broad, ~3200–3500 cm⁻¹) .

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer :
  • Use a central composite design to explore pH (3–9), temperature (25–50°C), and buffer concentration (0.1–0.5 M). Monitor hydrolysis via UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm .
  • Example Data Table :
pHTemperature (°C)Hydrolysis Rate (h⁻¹)Half-Life (h)
3250.01257.8
7370.04515.4
9500.1126.2

Advanced Research Questions

Q. How can computational methods predict the reaction pathways and transition states for this compound synthesis?

  • Methodological Answer :
  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model esterification transition states and activation energies . Tools like Gaussian or ORCA simulate intermediates and validate experimental rate constants.
  • Key Output : Reaction coordinate diagrams showing energy barriers for acid-catalyzed vs. enzymatic pathways .

Q. What strategies resolve contradictions in reported metabolic stability data for phenylacetate derivatives?

  • Methodological Answer :
  • Conduct comparative analysis using liver microsomal assays with probe substrates (e.g., CYP450 isoforms) to identify enzyme-specific interactions . For example:
  • Compare metabolic half-lives of this compound vs. 4-hydroxyphenylacetate in human vs. rat microsomes.
  • Statistical Approach : Use ANOVA to assess interspecies variability and substrate inhibition effects .

Q. How do structural modifications (e.g., hydroxyl position, alkyl chain length) influence the bioactivity of phenylacetate esters?

  • Methodological Answer :
  • Perform QSAR (Quantitative Structure-Activity Relationship) studies using descriptors like LogP, polar surface area, and hydrogen-bonding capacity .
  • Example Findings :
DerivativeLogPIC₅₀ (μM)Bioactivity Target
This compound2.812.3Anti-inflammatory
Ethyl 4-hydroxyphenylacetate1.545.6Antioxidant

Q. What advanced separation techniques optimize the purification of this compound from complex reaction mixtures?

  • Methodological Answer :
  • Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for high-purity isolation (>98%) .
  • Membrane Technologies : Tangential flow filtration (TFF) removes macromolecular impurities while retaining the target compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound across solvents?

  • Methodological Answer :
  • Replicate experiments using standardized protocols (e.g., shake-flask method at 25°C) . Validate via DSC (differential scanning calorimetry) to rule out polymorphic variations.
  • Case Study :
SolventReported Solubility (mg/mL)Replicated Value (mg/mL)Source Discrepancy
Ethanol15.29.8Impurity interference
Hexane0.30.3Consistent

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